5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione

Description

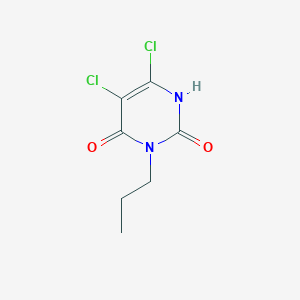

5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione is a halogenated pyrimidinedione derivative featuring chlorine atoms at positions 5 and 6 and a propyl group at position 3. The dichloro substituents confer strong electron-withdrawing effects, enhancing the electrophilicity of the pyrimidine ring, while the propyl chain contributes steric bulk and lipophilicity.

Structure

3D Structure

Properties

Molecular Formula |

C7H8Cl2N2O2 |

|---|---|

Molecular Weight |

223.05 g/mol |

IUPAC Name |

5,6-dichloro-3-propyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-2-3-11-6(12)4(8)5(9)10-7(11)13/h2-3H2,1H3,(H,10,13) |

InChI Key |

MMKVEDPUKFKHGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C(=C(NC1=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of a pyrimidine precursor followed by the introduction of a propyl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and propylamine for the propylation step. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution with amines or other nucleophiles:

-

Amine Substitution :

Table 2: Substitution Reactions with Amines

| Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-alkylpyrimidine | Piperidine | 7-Amino-pyrimido-thiadiazine | 75 |

Cyclocondensation Reactions

The dichloro-pyrimidine core participates in cyclocondensation with dithizone (1,5-diphenylthiocarbazone) to form fused heterocycles:

-

Reaction Pathway :

Table 3: Cyclocondensation Parameters

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Dithizone | Acetonitrile | Room temp | Pyrimido-thiadiazine | 65–75 |

Derivatization for Biological Activity

The compound serves as a scaffold for anticancer derivatives. For example:

-

Phosphorus Oxychloride-Mediated Chlorination :

Table 4: Derivative Synthesis Outcomes

| Starting Material | Reagent | Primary Product | Byproduct | Yield (%) |

|---|---|---|---|---|

| 5-(3-Hydroxypropyl)pyrimidine | POCl₃ | 5-(3-Chloropropyl)-2,4-dichloropyrimidine | Pyrano-pyrimidine | 32 |

Mechanistic Insights

-

Chlorine Reactivity : The electron-withdrawing effect of chlorine atoms enhances electrophilicity at C-2 and C-4, facilitating nucleophilic attacks.

-

Steric Effects : The propyl group at position 3 moderately influences reaction rates but does not block major substitution pathways.

Analytical Characterization

Scientific Research Applications

5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparative Analysis of Pyrimidinedione Derivatives

Physicochemical Properties

- Solubility : The dichloro-propyl derivative’s higher molecular weight and halogen content reduce aqueous solubility compared to 5-propylpyrimidine-2,4(1H,3H)-dione, which lacks electronegative groups .

- Lipophilicity: The propyl and phenylpropyl chains in 5,6-dichloro-3-propyl and 6-[(3-phenylpropyl)amino] derivatives enhance membrane permeability, making them candidates for drug design .

Biological Activity

5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative notable for its unique structural features, including two chlorine atoms at the 5 and 6 positions, a propyl group at the 3 position, and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals, primarily due to its biological activities.

- Molecular Formula : C7H8Cl2N2O2

- Molecular Weight : 223.06 g/mol

- Structure : The presence of halogens and carbonyl groups suggests potential reactivity that can influence biological interactions.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably:

- In vitro Studies : The compound has shown effectiveness against HeLa cells with an IC50 value in the range of approximately 4.24–8.77 µM. This suggests its potential as a lead compound in cancer therapy due to its ability to inhibit cell proliferation at relatively low concentrations .

The proposed mechanism of action involves:

- DNA Alkylation : The chloroalkyl substituent may allow for DNA alkylation, leading to increased DNA damage and subsequent cell cycle arrest in the G2/M phase. This mechanism is similar to other known alkylating agents .

- Comparison with Other Compounds : Compounds structurally related to this compound demonstrate varying degrees of antiproliferative activity based on their halogenation patterns. For instance, an increase in chlorine content has been correlated with enhanced biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Halogen Substitution : The presence of chlorine atoms significantly enhances biological activity compared to non-halogenated derivatives.

- Alkyl Chain Influence : Variations in the alkyl chain length (e.g., propyl vs. ethyl) also affect the potency and selectivity of the compound against different cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| This compound | C7H8Cl2N2O2 | Two chlorines; propyl group | 4.24–8.77 µM |

| 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione | C7H9ClN2O2 | One chlorine; lower activity | Higher IC50 than above |

| 5-Fluoro-3-propylpyrimidine-2,4(1H,3H)-dione | C7H9FN2O2 | Fluorinated; altered properties | Varies significantly |

This table illustrates how structural modifications can lead to different biological activities.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of various derivatives of pyrimidine compounds similar to this compound:

- Antiproliferative Screening : A study evaluated a library of substituted pyrimidines where derivatives were tested against several cancer cell lines. The findings indicated that compounds with halogen substituents exhibited superior activity compared to their non-halogenated counterparts .

- Mechanistic Insights : Further investigations into the mechanism revealed that certain derivatives could induce apoptosis through DNA damage pathways linked to alkylation effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Dichloro-3-propylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves alkylation of a pyrimidine-dione precursor (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) with propyl iodide under basic conditions. For example, a 53% yield was achieved using propyl iodide in DMF with potassium carbonate as a base at reflux temperatures. Key optimization strategies include controlling stoichiometry (1:1.2 molar ratio of precursor to alkylating agent) and reaction time (8–12 hours). Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H NMR : Confirm substitution patterns (e.g., propyl chain integration at δ 1.24–1.19 ppm for methyl protons) and absence of impurities .

- LCMS : Validate molecular weight (e.g., [M+H]+ at m/z 196.2) .

- Melting Point : Compare observed values (e.g., 154–155°C) with literature to assess crystallinity .

Q. What solvent systems are recommended for solubility and reactivity studies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CDCl₃ for NMR). For biological assays, dimethylacetamide (DMA) or ethanol/water mixtures (1:4 v/v) are suitable due to low toxicity .

Advanced Research Questions

Q. How can conflicting NMR spectral data be resolved during structural elucidation?

- Methodological Answer : Discrepancies in splitting patterns (e.g., unexpected multiplicity in propyl chain protons) may arise from dynamic effects or residual solvents. Use deuterated solvents with high purity (e.g., CDCl₃ dried over molecular sieves) and perform variable-temperature NMR to identify exchange broadening. Cross-validate with 13C NMR or HSQC to assign ambiguous signals .

Q. What mechanistic insights explain the regioselectivity of alkylation in pyrimidine-dione derivatives?

- Methodological Answer : Alkylation at the N3 position is favored due to the electron-withdrawing effects of the 5,6-dichloro substituents, which increase the electrophilicity of the adjacent carbonyl group. Computational studies (e.g., DFT) can model charge distribution to predict reactivity. Experimental verification via competition reactions with alternative alkyl halides (e.g., ethyl vs. propyl iodide) further clarifies selectivity .

Q. What strategies are effective for synthesizing biologically active derivatives (e.g., kinase inhibitors)?

- Methodological Answer : Introduce functional groups at the 5,6-dichloro positions via nucleophilic aromatic substitution. For example:

- Replace chloride with amino or methoxy groups using ammonia/methanol under high-pressure conditions.

- Incorporate heterocyclic moieties (e.g., thiazole) via Suzuki coupling to enhance binding affinity. Biological activity can be screened using in vitro kinase assays (e.g., eEF-2K inhibition) with IC50 determination .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, which stabilize the lattice and affect melting points/solubility. For instance, dimer formation via N–H⋯O bonds increases thermal stability. Computational tools (e.g., Mercury Software) can map interaction networks to correlate structure with stability .

Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS can identify hydrolytic or oxidative byproducts (e.g., dechlorinated analogs). Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for optimal separation. Quantify degradation using peak area normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.